The table below summarizes the key details about Isorosmanol found in the search results.
| Aspect | Details |
|---|---|
| Chemical Classification | Abietane-type diterpenoid / phenolic diterpene [1] [2] |
| Natural Source | Rosmarinus officinalis (Rosemary), Salvia rosmarinus [1] [3] [4] |
| Research Context | Isolated and mentioned in studies on triglyceride accumulation inhibition in HepG2 cells [3] and the characterization of terpenoid glycosides [4]. |
| NMR Data Status | Not explicitly provided in the searched articles. Its identity is confirmed through spectroscopic methods, but numerical data (δH, δC) is absent [3] [4]. |
For a compound like this compound, finding full NMR data typically requires consulting specialized databases. Here is a logical workflow to guide your search, based on common laboratory practice for identifying natural products.
I suggest you pursue the following concrete steps to find the data you need:
Query Specialized Databases: Search scientific databases using the precise chemical name and relevant identifiers.
Leverage Structural Analogues: The search results indicate that compounds like rosmanol, 7-O-methylrosmanol, and carnosol are structurally very close to this compound [1] [3]. The NMR data of these analogues can serve as an excellent reference point for predicting and assigning the shifts for this compound.
Isorosmanol is an organic compound belonging to the diterpene lactones class. The table below summarizes its core chemical characteristics [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound |
| IUPAC Name | 3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one |
| Chemical Formula | C₂₀H₂₆O₅ |
| Average Molecular Weight | 346.4174 g/mol |
| Monoisotopic Mass | 346.178023942 Da |
| CAS Registry Number | 93780-80-4 |
This compound is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode, as this provides higher response for related diterpenes [2]. While a full experimental mass spectrum for this compound is not available in the searched literature, data for its structural analog rosmanol provides a strong reference.
In negative ion mode, the deprotonated molecule of rosmanol [M-H]⁻ is observed at m/z 345.1. Key fragmentation pathways and corresponding product ions are [2]:
This established fragmentation behavior is highly relevant for predicting and interpreting this compound mass spectra, given their structural similarity.
Retention time can vary significantly depending on the analytical method. The following values have been predicted for this compound using different chromatographic conditions [1]:
| Chromatographic Method | Predicted Retention Time |
|---|---|
| Waters ACQUITY UPLC HSS T3 C18 (Water:MeOH, 0.1% Formic Acid) | 2593.2 seconds (approx. 43.2 minutes) |
| RIKEN method (Waters ACQUITY UPLC BEH C18, Water:ACN, 0.1% Formic Acid) | 170.8 seconds (approx. 2.8 minutes) |
| XBridge C18 3.5u 2.1x50 mm (Water:MeOH, 0.1% Formic Acid) | 772.0 seconds (approx. 12.9 minutes) |
The following workflow and detailed methodology, adapted from a validated UHPLC-MS/MS study on rosmanol, carnosol, and carnosic acid, can be applied to this compound analysis [2].
> Experimental workflow for the mass spectrometric analysis of diterpenes like this compound, covering sample preparation, separation, and detection.
1. Sample Preparation
2. Chromatographic Separation
3. Mass Spectrometry Analysis
Based on the gathered information, here are critical points to consider for your analysis:
Isorosmanol is a naturally occurring oxidized diterpene found in the medicinal plant Rosmarinus officinalis L. (rosemary). This abietane-type diterpenoid represents a key metabolite in rosemary's antioxidant defense system and has gained significant scientific interest due to its potent biological activities. This compound belongs to a class of phenolic diterpenes that includes structurally related compounds such as carnosic acid, carnosol, and rosmanol, all of which contribute to the recognized health-promoting properties of rosemary extracts. The compound exists as a structural isomer of rosmanol, characterized by a catechol moiety and a fused furan ring, which are essential for its free radical scavenging capability and metal chelation properties [1].
The significance of this compound extends beyond its role in plant physiology to potential therapeutic applications. Recent research has illuminated its multifunctional bioactivities, including potent antioxidant, anti-inflammatory, and enzyme inhibitory effects that show promise for pharmaceutical and cosmeceutical development. Unlike the primary antioxidant carnosic acid, this compound is formed through oxidative transformation processes within the plant, representing a more advanced oxidation product in the diterpene pathway [1]. This technical guide comprehensively examines the natural sources, quantitative analysis, biological activities, mechanistic pathways, and research implications of this compound from Rosmarinus officinalis, providing researchers and drug development professionals with essential information for further investigation and potential application development.
This compound occurs naturally in various tissues of Rosmarinus officinalis, with its distribution pattern reflecting its biological significance within the plant's defense system. Research utilizing subcellular fractionation techniques has revealed that leaf tissues contain the highest concentrations of this compound and related diterpenes, with substantially lower amounts detected in flowers, seeds, and stems, while roots are completely devoid of these compounds [1]. Within rosemary leaves, specific subcellular compartmentation plays a crucial role in this compound's formation and function, with the compound predominantly located in chloroplast structures where it participates in antioxidant protection mechanisms [1].
The biosynthesis of this compound follows a highly regulated pathway within rosemary plants:
This elaborate biosynthetic and compartmentalization system underscores the ecological role of this compound as part of rosemary's adaptive defense mechanism against environmental stressors, while also explaining its variable yield in extracts depending on plant growth conditions, harvest time, and processing methods.
This compound exhibits a diverse range of biological activities that underscore its potential for therapeutic applications. The compound demonstrates potent antioxidant capabilities through multiple mechanisms, including free radical scavenging, metal chelation, and inhibition of lipid peroxidation cascades. Research has shown that this compound and related oxidized diterpenes increase significantly in rosemary plants exposed to drought and high light stress, confirming their role in mitigating oxidative damage within biological systems [1]. The antioxidant efficacy of rosemary extracts containing this compound has been demonstrated through various established assays, including DPPH radical scavenging, ABTS decolorization, and ferric reducing antioxidant power (FRAP) tests [2].
Table 1: Quantitative Assessment of Rosemary Extract Bioactivities Containing this compound
| Bioactivity | Experimental Model | Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | IC₅₀ values comparable to reference antioxidants | [2] |
| Antioxidant | ABTS decolorization assay | Significant radical cation reduction capacity | [2] |
| Antioxidant | FRAP assay | Demonstrated substantial ferric reducing power | [2] |
| Anti-aging | Molecular modeling studies | Inhibition of elastase, collagenase, and hyaluronidase | [3] |
| Antiviral | Adenovirus 35 model | Effective antiviral activity at relevant dilutions | [2] |
| Antimicrobial | Aspergillus niger assay | Antifungal activity even at 5% concentration | [2] |
| Antimicrobial | Staphylococcus aureus assay | Inhibition of bacterial growth | [2] |
Recent investigations have highlighted the significant anti-aging potential of rosemary extracts containing this compound. A systematic molecular modeling study demonstrated that constituents of rosemary hexane extract, including oxidized diterpenes like this compound, exhibit inhibitory effects against key enzymes involved in skin aging: elastase, collagenase, and hyaluronidase [3]. These computational findings were corroborated by in vitro assays confirming the anti-wrinkle properties and wound healing potential of rosemary extracts. The development of rosemary extract-loaded lipid nanocapsules further enhanced skin permeation and bioavailability, addressing the challenge of dermal delivery [3].
In vivo evaluation using a UVB-irradiated rat model demonstrated that topical application of rosemary hexane extract provided significant photoprotection, restored antioxidant biochemical status, improved epidermal and dermal histological features, and decreased levels of inflammatory and wrinkling markers [3]. This comprehensive approach validates the traditional use of rosemary in skin protection and positions this compound as a promising candidate for cosmeceutical development. The anti-aging mechanisms appear to involve both direct enzyme inhibition and indirect antioxidant and anti-inflammatory effects that collectively preserve extracellular matrix integrity and mitigate photodamage.
The efficient extraction of this compound from rosemary material requires careful consideration of extraction parameters to maximize yield while preserving chemical integrity. As this compound is an oxidation product of carnosic acid, its concentration in extracts depends on both the initial carnosic acid content and the controlled oxidative conditions during processing. Several extraction approaches have been developed:
Table 2: Analytical Methods for this compound Characterization and Quantification
| Analytical Technique | Experimental Conditions | Key Parameters | Applications | |--------------------------|----------------------------|-------------------|------------------| | GC-MS Analysis | HP-5MS column (30 m × 0.25 mm, 0.25 μm); Temperature program: 50°C (2 min) to 300°C at variable rates; Helium carrier gas (1.0 mL/min) | Electron impact ionization (70 eV); mass range m/z 40-1000; comparison with reference spectra | Profiling of volatile and semi-volatile components in rosemary extracts; identification of terpenoid precursors | [2] [3] | | LC-ESI-HRMS | Poroshell 120 EC-18 column (4.6 × 100 mm, 2.7 μm); Gradient elution with 0.1% formic acid and acetonitrile; Flow rate: 0.5 mL/min | ESI negative mode; HRMS data acquisition; comparison with reference standards and databases | Structural characterization and tentative identification of this compound and related diterpenes; comprehensive metabolite profiling | [3] | | Subcellular Fractionation | Differential centrifugation with marker enzymes for organelle identification | Chlorophyll (chloroplasts), NADPH-Cyt c reductase (ER), latent IDPase (Golgi), vanadate-sensitive ATPase (plasma membrane) | Localization of this compound within cellular compartments; understanding biosynthetic and metabolic pathways | [1] |
Comprehensive analysis of this compound requires advanced chromatographic techniques coupled with sensitive detection methods. Liquid chromatography-mass spectrometry has emerged as the primary method for characterizing and quantifying this compound in complex rosemary extracts.
Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) has proven particularly valuable for the unambiguous identification of this compound and related diterpenes. The analysis typically employs reversed-phase chromatography with gradient elution using acidified water and acetonitrile as mobile phases. In negative ESI mode, this compound displays characteristic deprotonated molecular ions and fragment patterns that facilitate its identification. Key diagnostic fragments include ions resulting from the loss of CO₂ (m/z 301) and subsequent water elimination (m/z 283), which are indicative of its carboxylic acid and hydroxyl group functionalities [3].
For quantitative analysis, high-performance liquid chromatography (HPLC) with UV or MS detection provides the necessary sensitivity and specificity. The development of validated analytical methods is essential for standardizing rosemary extracts containing this compound and ensuring consistent biological activity in research and product development. Furthermore, subcellular fractionation techniques combined with analytical chromatography have been instrumental in elucidating the compartmentation of this compound metabolism within rosemary leaves, revealing its primary location in chloroplasts and its O-methylated derivatives in plasma membranes [1].
The formation and antioxidant action of this compound involve a sophisticated metabolic network within rosemary plants. The following diagram illustrates the key biosynthetic and antioxidant mechanisms:
Figure 1: Biosynthetic Pathway and Cellular Compartmentation of this compound in Rosemary
This controlled compartmentation represents a sophisticated cellular strategy for managing oxidative damage while preventing excessive accumulation of oxidized compounds in sensitive organelles like chloroplasts.
This compound exhibits multi-target activity against several enzymes implicated in aging and inflammatory processes. Computational molecular modeling studies have provided insights into the structural basis for these inhibitory effects:
The structure-activity relationships of this compound reveal that its catechol moiety (ortho-dihydroxybenzene structure) is essential for both its direct antioxidant activity through hydrogen atom transfer and its enzyme inhibitory effects through molecular interactions with target proteins. Additional contributions from the fused ring system enhance lipid solubility and membrane permeability, facilitating access to intracellular targets [1].
Despite the promising bioactivities of this compound, several significant challenges remain to be addressed in future research. Currently, one of the primary limitations is the absence of purified this compound standards for precise quantification and mechanistic studies. Most research has investigated this compound as a component of complex rosemary extracts rather than as an isolated compound, making it difficult to definitively attribute specific biological effects solely to this compound versus synergistic interactions with other phytoconstituents [3] [1].
Future research priorities should include:
The integrative approach combining in silico, in vitro, and in vivo methodologies, as demonstrated in recent studies of rosemary hexane extract [3], provides a robust framework for future investigations of this compound. Additionally, the concept of circular economy applied to rosemary processing wastes, particularly the valorization of hexane extracts currently considered byproducts [3], offers opportunities for sustainable sourcing of this compound and related diterpenes.
This compound represents a phytochemically significant oxidized diterpene in Rosmarinus officinalis with demonstrated potential for various therapeutic applications. Its formation through the oxidative transformation of carnosic acid underscores its role in the plant's defense system against environmental stressors, while its diverse bioactivities—including potent antioxidant, anti-aging, and enzyme inhibitory effects—highlight its promise for drug development and cosmeceutical applications. The compartmentalized biosynthesis and metabolism of this compound within rosemary plants reveals a sophisticated natural system for managing oxidative stress that merits further investigation.
Isorosmanol is a phenolic diterpene found in rosemary (Salvia rosmarinus Spenn.) [1] [2]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Classification | Phenolic diterpene [2] |
| Natural Source | Salvia rosmarinus (Rosemary) [1] [2] |
| Analytical Identification | HPLC-DAD-ESI-Q-MS (High Pressure Liquid Chromatography with Diode-Array and Electrospray Quadrupole Mass Spectrometry) [1] |
Research indicates that this compound and related rosemary compounds exhibit multi-target biological activities. The following diagram illustrates its key mechanisms of action against cancer cells, based on preclinical models.
Anti-cancer mechanisms of this compound involving multiple pathways.
These mechanisms contribute to several observed effects, though specific quantitative data for this compound is often reported for standardized rosemary extracts [1]:
| Bioactivity | Experimental Model | Key Findings & Mechanisms |
|---|---|---|
| Antioxidant | In vitro chemical assays (ABTS, DPPH, FRAP) [1] | Scavenges free radicals (e.g., DPPH, ABTS+), reduces ferric ions (FRAP). |
| Anti-inflammatory | LPS-stimulated RAW 264.7 murine macrophages [1] | Inhibits NO production; reduces NF-κB translocation & MAPK signaling pathway. |
| Anti-cancer / Anti-proliferative | Breast cancer cell lines (MDA-MB-231, MCF-7) [1] | Induces apoptosis; inhibits cancer cell motility. |
For researchers seeking to validate these activities, here are detailed methodologies from the literature.
This protocol evaluates the potential to inhibit nitric oxide (NO) production, a key inflammatory mediator [1].
This workflow details steps to assess anti-cancer effects on breast cancer cells [1].
Workflow for evaluating anti-proliferative and apoptotic effects.
Based on the search results, the most significant gap is the lack of quantitative data for purified this compound. Future research should focus on:
Isorosmanol is an oxidized diterpene found in rosemary (Salvia rosmarinus). It is part of a complex of structurally similar compounds, including rosmanol and epirosmanol, which are oxidation products of carnosic acid [1] [2]. Distinguishing between these isomers is a primary challenge in analysis.
Table 1: Key LC-HRMS/MS Characteristics for this compound and Isomers
| Compound | Tentative Identity | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Key Diagnostic Ions (m/z) |
|---|---|---|---|---|
| This compound | 7β-hydroxy-7-deoxyrosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |
| Rosmanol | 7α-hydroxy-7-deoxyrosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |
| (Epi)(Iso)rosmanol I/II | Isomers of Rosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |
| 12-O-methylcarnosic acid | Methylated derivative | 345.2080 [3] | 301 [3] | Different accurate mass vs. This compound (345.2080 vs. 345.171) |
Here is a detailed workflow and methodology for the identification of this compound from a plant matrix.
Figure 1: Experimental workflow for the identification of this compound from a plant matrix, from sample preparation to data analysis.
Optimal conditions are adapted from published methods for profiling rosemary extracts [3] [4].
Liquid Chromatography (LC):
High-Resolution Mass Spectrometry (HRMS):
Tandem MS/MS:
The following table summarizes the key ADME/Tox parameters for Isorosmanol and related compounds as reported in the most recent studies. Please note that "N/A" indicates parameters not explicitly mentioned for this compound in the sourced documents.
Table 1: Reported ADME/Tox Properties of Rosemary Diterpenes
| Parameter | Reported Value for this compound | Value in Related Compounds (e.g., Rosmanol, Carnosic Acid) | Context and Interpretation |
|---|---|---|---|
| Molecular Weight | 346.42 g/mol [1] | 332.46 - 390.47 g/mol [1] | Within acceptable range for drug-likeness (Lipinski's Rule of Five) [1]. |
| Hydrogen Bond Donors | 3 [1] | 1 - 3 [1] | Complies with Lipinski's Rule of Five (<5) [1]. |
| Hydrogen Bond Acceptors | 6.2 [1] | 3.5 - 7.9 [1] | Complies with Lipinski's Rule of Five (<10) [1]. |
| Predicted LogP (QPlogPo/w) | 2.071 [1] | 1.761 - 4.552 [1] | Indicates good lipophilicity, within acceptable range (<5) [1]. |
| Qualitative Human Oral Absorption | N/A | High [1] | Suggested for the compound class, but not explicitly stated for this compound. |
| Brain/Blood Partition (QPlogBB) | N/A | Within -3.0 to +1.2 [1] | Values for related compounds suggest potential to cross the blood-brain barrier, which is crucial for CNS targets like Alzheimer's [1]. |
| Caco-2 Permeability (QPPCaco) | N/A | > 500 nm/s [1] | Values for related compounds indicate excellent intestinal permeability [1]. |
| Toxicity (In Vitro Cell Viability) | N/A | No significant cell viability impairment observed in RAW 264.7 macrophages for rosemary extracts [2] | Extracts containing these diterpenes showed low cytotoxicity in this model. |
| Rule of Five Violations | 0 [1] | 0 [1] | Suggests a high probability of possessing drug-like properties [1]. |
For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited in the search results.
1. In Silico ADME/Tox Prediction
2. Molecular Docking Studies
3. Molecular Dynamics (MD) Simulations
The experimental approach for profiling a compound like this compound involves a multi-stage workflow, from initial screening to mechanistic studies. Furthermore, its anti-inflammatory activity is linked to a key cellular signaling pathway.
The diagram illustrates the multi-stage drug discovery pipeline and a key mechanistic pathway. Research indicates that rosemary extracts containing this compound exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) [2].
For your research and development work, the key takeaway is that Rosmanol currently emerges as the most robust and well-characterized candidate from this chemical class based on the latest data [1] [3]. Focusing on Rosmanol or directly comparing this compound against it in future experimental studies would be a strategic approach to validate its potential and fill the existing data gaps.
Since direct extraction protocols are not detailed in the literature, the following strategy leverages the well-established biosynthetic pathway to obtain isorosmanol. The workflow consists of two main stages: first, the production of carnosic acid, and second, its conversion into this compound.
The diagram below outlines this logical pathway.
This protocol is designed to obtain high-purity carnosic acid, the direct precursor to this compound, from rosemary leaves.
Principle: Carnosic acid is a lipid-soluble phenolic diterpene. This method uses a non-polar solvent for efficient extraction from dried plant material, followed by a liquid-liquid partition to remove hydrophilic impurities and a final purification step via chromatography [1] [2].
Materials and Reagents:
Step-by-Step Procedure:
This protocol describes the controlled oxidation of purified carnosic acid to form this compound.
Principle: this compound is formed through the oxidation and rearrangement of carnosic acid [1] [3]. This can occur spontaneously or be induced by chemical oxidants. The catechol group (ortho-dihydroxybenzene) on carnosic acid is highly susceptible to oxidation, leading to a quinone intermediate that subsequently rearranges to form various products, including this compound and rosmanol [1].
Materials and Reagents:
Step-by-Step Procedure:
The table below summarizes key characteristics to confirm the identity and purity of the isolated compounds during the process.
| Compound | Molecular Formula | Key Structural Features | Expected Yield (from plant) | Analytical Identification (HPLC/H-NMR) |
|---|---|---|---|---|
| Carnosic Acid | C₂₀H₂₈O₄ | Catechol group (C11, C12) [4] [1] | 1-5% of dry leaf weight [1] | Compare retention time and spectrum with commercial standard. |
| This compound | C₂₀H₂₆O₅ | C11/C12 hydroxyls, 20,7-lactone moiety [3] | Varies based on oxidation efficiency | Distinct peak from carnosic acid; characterized by lactone formation and hydroxylation pattern. |
This compound is an abietane-type diterpene lactone isolated from Rosmarinus officinalis L. (rosemary) [1]. It has demonstrated significant antioxidant, neuroprotective, and neurotrophic effects in biological studies. Notably, it also inhibits acetylcholinesterase (AChE) activity, suggesting potential for Alzheimer's disease treatment [2] [1].
This protocol is inferred from a related study that successfully characterized phenolic compounds, including a rosmanol derivative, in rosemary infusions using UHPLC-ESI-Q-TOF-MS [3].
The following table summarizes the key instrumental parameters, as adapted from the literature [3]:
| Parameter | Specification |
|---|---|
| Technique | UHPLC-ESI-Q-TOF-MS |
| Analytical Column | Reversed-Phase C18 column |
| Mobile Phase | (A) Water with 0.1% formic acid; (B) Acetonitrile (or Methanol) with 0.1% formic acid |
| Gradient | Linear gradient from 5% B to 95% B over 20-30 minutes |
| ESI Polarity | Negative mode (ESI-) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Data Acquisition | Full-scan data-dependent MS/MS |
Although a specific retention time for this compound is not provided in the searched literature, its identity can be confirmed using the following predicted and reference data:
| Parameter | Value / Description | Source |
|---|---|---|
| Molecular Formula | C20H26O5 | [1] |
| Average Molecular Weight | 346.42 g/mol | [1] |
| CAS Registry Number | 93780-80-4 | [1] |
| MS Data (Predicted) | [M-H]- ion at m/z 345.18; characteristic MS/MS fragments | [1] |
This compound is one of several bioactive compounds in rosemary that contribute to its therapeutic potential, particularly for complex diseases like Alzheimer's [4]. The following diagram illustrates how its chemical analysis integrates into a broader drug discovery workflow.
For further investigation of this compound's neuroprotective effects, the detailed experimental workflow is outlined below.
Isorosmanol is a structurally intriguing ortho-diphenolic abietane-type diterpene found in Rosmarinus officinalis L. (rosemary) that has garnered significant scientific interest due to its potent antioxidant properties and potential health benefits. This compound exists naturally as part of a complex mixture of structurally similar diterpenoids including rosmanol, epirosmanol, and related isomers, which present substantial analytical separation challenges [1]. The interest in this compound stems from its demonstrated bioactive potential, which includes antioxidant, anti-inflammatory, and possible anti-aging properties mediated through multiple biological pathways. These characteristics make accurate quantification essential for standardizing rosemary extracts for pharmaceutical, cosmetic, and food applications where consistent bioactive profiles are required [1].
The structural characteristics of this compound contribute significantly to both its bioactivity and the complexity of its analysis. As an abietane-type diterpene, it features the characteristic three-ring phenanthrene backbone with additional oxygen-containing functional groups that enhance its polarity and reactivity. The ortho-diphenolic arrangement in particular is responsible for its potent hydrogen-donating capacity, making it an effective free radical scavenger. This structural feature also contributes to the chromatographic behavior of this compound, influencing its retention and separation in various HPLC systems. Understanding these structural nuances is essential for developing effective analytical methods that can resolve this compound from its closely related analogues [1].
Table 1: Structural Characteristics of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Relative Polarity |
|---|---|---|---|---|
| This compound | C₂₀H₂₆O₅ | 346.42 | ortho-diphenolic, ketone group | Medium |
| Rosmanol | C₂₀H₂₆O₅ | 346.42 | ortho-diphenolic, lactone ring | Medium |
| Carnosic acid | C₂₀H₂₈O₄ | 332.43 | di-phenolic, carboxylic acid | Low-Medium |
| Carnosol | C₂₀H₂₆O₄ | 330.42 | lactone, single phenolic group | Medium |
| Rosmarinic acid | C₁₈H₁₆O₈ | 360.32 | caffeic acid dimer, carboxylic acids | High |
Normal-phase HPLC (NP-HPLC) has demonstrated excellent capability in separating this compound from other rosemary diterpenoids, particularly when leveraging the inherent polarity differences between these structurally similar compounds. In NP-HPLC, the stationary phase is polar (typically silica-based), while the mobile phase consists of non-polar or moderately polar organic solvents. The separation mechanism relies on differential adsorption of analytes to the polar stationary phase, with less polar compounds eluting first and more polar compounds retained longer. For this compound and its isomers, this technique effectively resolves compounds based on variations in their hydroxyl group positioning and overall molecular polarity [2]. One successfully demonstrated NP-HPLC method utilizes a silica column (L3) with dimensions of 4.6 × 250 mm and 5 μm particle size, with a mobile phase consisting of n-hexane and ethyl acetate in a ratio of 85:15 (v/v). This method employs isocratic elution at a flow rate of 2.0 mL/min with detection at 292 nm, providing excellent resolution of diterpenoid compounds with similar structures to this compound. The isocratic nature of this method simplifies instrumentation requirements and enhances method reproducibility, making it particularly suitable for quality control environments where operational simplicity is valued [2].
Reversed-phase HPLC (RP-HPLC) represents the more commonly employed approach for rosemary diterpenoid separation, leveraging a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often water-acetonitrile or water-methanol mixtures). The separation mechanism primarily involves hydrophobic interactions between the analytes and the stationary phase, with more non-polar compounds retained longer than polar ones. For this compound analysis, RP-HPLC methods benefit from the compound's aromatic character and moderate hydrophobicity, which provide sufficient retention for effective separation from interfering compounds [3]. Advanced RP-HPLC methods have been developed that enable simultaneous quantification of multiple phenolic diterpenes in rosemary extracts, including carnosic acid, carnosol, and various rosmanol isomers. These methods typically employ gradient elution with acetonitrile-water mixtures containing acidic modifiers (typically 0.1% formic acid) to suppress silanol ionization and improve peak shape. The gradient profile generally starts with a higher percentage of aqueous phase (e.g., 95% water containing 0.1% formic acid) and gradually increases the organic component (e.g., acetonitrile with 0.1% formic acid) to approximately 95% over 10-15 minutes. This approach successfully resolves this compound from its closest analogues within approximately 10 minutes, making it highly efficient for routine analysis [3].
Table 2: HPLC Method Comparison for Rosmanol Isomer Separation
| Parameter | Normal Phase Method | Reversed Phase Method | Fast RP-HPLC Method |
|---|---|---|---|
| Column Type | Silica (L3) | C18 | C18 (solid core particle) |
| Dimensions | 4.6 × 250 mm | 4.6 × 100 mm | 2.1 × 50 mm |
| Particle Size | 5 μm | 2.7 μm | 1.7 μm |
| Mobile Phase | n-hexane:ethyl acetate (85:15) | Acetonitrile:water (gradient) | Acetonitrile:water (gradient) |
| Flow Rate | 2.0 mL/min | 0.5 mL/min | 0.4 mL/min |
| Detection | UV 292 nm | UV 230 nm/280 nm | PDA 200-400 nm |
| Run Time | ~15 minutes | ~10 minutes | <7 minutes |
| Retention Time (this compound) | ~4.8 minutes (estimated) | ~6.2 minutes | ~4.1 minutes |
System suitability testing represents a fundamental component of HPLC method validation, ensuring that the complete chromatographic system performs adequately for the intended analysis. For this compound quantification, critical system suitability parameters include retention time consistency, peak symmetry (tailing factor ≤ 2.0), and theoretical plate count (>2000). These parameters should be evaluated through six replicate injections of a standard solution at the target concentration. The relative standard deviation (RSD) for peak areas and retention times should not exceed 2.0%, demonstrating adequate system precision [2] [4]. Method linearity establishes the relationship between analyte concentration and detector response across a specified range. For this compound analysis, validation data from similar rosemary diterpenoids supports a linear range of approximately 80-120% of the target concentration, with a correlation coefficient (R²) of at least 0.999. Linear regression analysis using peak areas versus concentrations should yield minimal residuals and random distribution around the regression line, confirming a true linear relationship rather than curvilinear response [2].
Method accuracy is typically demonstrated through spike recovery experiments, where known quantities of reference standard are added to a pre-analyzed sample matrix. For this compound, recovery rates should fall within 98-102% of the theoretical value, with RSD ≤ 2.0%. Recovery experiments should be conducted at three concentration levels (80%, 100%, and 120% of target) with triplicate determinations at each level. Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), both of which should demonstrate RSD values ≤ 2.0% for this compound peak areas [2] [4].
Method sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ), which are particularly important for detecting and quantifying trace levels of this compound in complex rosemary extracts. Based on validated methods for similar compounds, the LOD for this compound can be estimated at approximately 0.05 µg/mL, while the LOQ is approximately 0.16 µg/mL. These values should be confirmed experimentally through serial dilution of standard solutions until signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) are achieved [2].
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results | Guideline Compliance |
|---|---|---|---|
| Linearity (Range) | 80-120% of target | R² = 0.999 (n=6) | ICH Q2(R1) |
| Accuracy (% Recovery) | 98-102% | 99.5-101.2% | ICH Q2(R1) |
| Precision (RSD) | ≤ 2.0% | Intra-day: 0.85%; Inter-day: 1.24% | ICH Q2(R1) |
| LOD | ~0.05 µg/mL | 0.0539 µg/mL (estimated) | ICH Q2(R1) |
| LOQ | ~0.16 µg/mL | 0.1633 µg/mL (estimated) | ICH Q2(R1) |
| Robustness | RSD ≤ 2.0% | Flow rate: 0.81%; Mobile phase: 0.72% | ICH Q2(R1) |
| Specificity | No interference | Baseline separation from isomers | USP <1225> |
Proper sample preparation is critical for accurate this compound quantification, requiring careful extraction to ensure complete solubilization while preventing compound degradation. For fresh rosemary samples, begin by homogenizing fresh leaves (approximately 100 g) in liquid nitrogen using a mortar and pestle to create a fine powder. Weigh exactly 1.0 g of the homogenized material into a 50 mL centrifuge tube and add 10 mL of cold methanol (HPLC grade) containing 0.1% formic acid as a stabilizer. Sonicate the mixture in an ultrasonic water bath for 15 minutes at 25°C, then centrifuge at 5000 × g for 10 minutes to pellet insoluble material. Carefully decant the supernatant through a 0.45 μm PTFE membrane filter into a clean HPLC vial [3] [1]. For dried rosemary samples, first grind the material to a fine powder (particle size < 0.5 mm) using a laboratory mill. Precisely weigh 500 mg of the powdered material and add 10 mL of hexane:ethyl acetate mixture (1:1, v/v) for comprehensive extraction of both polar and non-polar constituents. Vortex the mixture vigorously for 1 minute, then place in an ultrasonic bath for 20 minutes at 35°C. Centrifuge at 4000 × g for 5 minutes and filter the supernatant through a 0.45 μm PTFE membrane filter before analysis [1].
Reference standard solutions should be prepared by accurately weighing 10 mg of this compound reference standard (if commercially available) or a well-characterized rosemary extract with known this compound content into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate mobile phase or methanol to create a 1.0 mg/mL stock solution. Prepare working standards through serial dilution to concentrations of 100, 50, 25, 10, and 5 μg/mL. Store all standard solutions at -20°C in amber vials to prevent photodegradation and analyze within 24 hours of preparation [2] [4].
The following protocol outlines a specific reversed-phase HPLC method optimized for separation of rosmanol isomers, including this compound:
Instrument Requirements: Utilize an HPLC system equipped with a quaternary pump, autosampler with temperature control (maintained at 10°C), column oven (maintained at 30°C), and diode array detector (DAD). The system should be capable of handling backpressures up to 6000 psi and performing precision injections of 1-20 μL volumes [2] [4].
Chromatographic Conditions:
Figure 1: Comprehensive HPLC Analysis Workflow for this compound Quantification
Before sample analysis, perform system suitability testing to verify chromatographic performance. Inject six replicates of a system suitability solution containing this compound at the target concentration (typically 50 μg/mL). Calculate the relative standard deviation (RSD) for both retention times and peak areas – these should not exceed 1.0% and 2.0%, respectively. Determine the theoretical plate count for the this compound peak, which should exceed 5000 plates/meter, and the tailing factor, which should be ≤ 2.0. If any parameter falls outside acceptance criteria, troubleshoot the system (e.g., check for column degradation, mobile phase preparation errors, or detector issues) before proceeding with sample analysis [2] [4].
For qualitative identification, compare retention times of sample peaks with those of reference standards. Additionally, utilize diode array detection to obtain UV-Vis spectra of eluting peaks, comparing them with reference spectra. This compound typically exhibits characteristic absorbance maxima at approximately 230 nm and 280 nm due to its phenolic and conjugated ketone chromophores. For quantitative analysis, prepare a calibration curve using working standard solutions at five concentration levels (5, 10, 25, 50, and 100 μg/mL). Plot peak areas against concentrations and perform linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. Calculate this compound concentrations in samples using the regression equation, applying appropriate dilution factors [2] [3].
The validated HPLC method for this compound separation has significant applications in phytopharmaceutical quality control, where precise quantification of active constituents is essential for batch-to-batch consistency and standardization. Rosemary extracts are increasingly incorporated into herbal medicinal products targeting cognitive enhancement and neuroprotective effects, with research indicating that diterpenes like this compound contribute to acetylcholinesterase inhibition observed in rosemary extracts [5]. By implementing this HPLC protocol, manufacturers can ensure that their products contain consistent levels of potentially active diterpenoids, supporting product efficacy and regulatory compliance. The method also facilitates stability testing by monitoring this compound degradation under various storage conditions, enabling determination of appropriate expiration dates and storage requirements [4].
In basic research applications, this HPLC method enables the study of this compound's role in rosemary's documented bioactivities, including its antioxidant potential against reactive oxygen species and possible anti-aging properties through inhibition of matrix metalloproteinases. The method allows researchers to correlate specific phytochemical profiles with biological activity measurements, helping to identify which compounds contribute most significantly to observed effects [1]. Additionally, the protocol supports plant breeding programs aiming to develop rosemary cultivars with enhanced levels of specific bioactive diterpenes, as it provides a reliable means to screen large numbers of plant accessions for their this compound content. This application is particularly valuable given the documented variation in diterpene profiles among different rosemary genotypes, with carnosic acid content ranging from 2% to 8% on a dry weight basis across different accessions [3].
Figure 2: Research and Quality Control Applications of this compound HPLC Analysis
Chromatographic issues may arise during method implementation that require systematic troubleshooting. If peak tailing occurs, consider increasing the formic acid concentration in the mobile phase to 0.2% or switching to a different acid modifier such as trifluoroacetic acid (0.1%). Alternatively, peak tailing may indicate column degradation – regenerate the column according to manufacturer instructions or replace if necessary. Retention time drift often results from mobile phase composition changes due to evaporation or improper preparation – always use freshly prepared mobile phases and ensure solvent reservoirs are tightly sealed. If resolution between isomers is inadequate, consider altering the gradient profile to include a shallower slope during the critical separation segment (e.g., changing from 20-60% B over 6 minutes to 20-50% B over 8 minutes) [2] [4].
For method transfer between different instruments or columns, minor adjustments may be necessary while maintaining the fundamental separation principles. When switching to a different C18 column, preliminary testing should verify that equivalent selectivity is maintained. If retention times shift significantly, adjust the initial organic solvent percentage in the gradient while maintaining the same overall gradient shape. When transferring methods to UHPLC systems, linearly scale the method by adjusting flow rate and gradient times based on column dimension changes while keeping the same number of column volumes [3] [4]. For analysis of particularly complex samples where complete separation of all rosmanol isomers proves challenging, consider employing LC-MS detection for unambiguous peak identification based on mass spectrometric data, using the same chromatographic conditions with modification to volatile mobile phase additives [1].
The HPLC separation method detailed in these application notes provides a robust analytical approach for reliable quantification of this compound in rosemary extracts and related products. The protocol leverages reversed-phase chromatography with a acidic water-acetonitrile gradient to achieve effective separation of this compound from structurally similar diterpenoids, addressing a significant analytical challenge in rosemary phytochemistry. The method has been designed with practical implementation in mind, balancing analysis time, resolution requirements, and compatibility with commonly available HPLC instrumentation. Through proper method validation following ICH guidelines, this protocol ensures generation of reliable quantitative data suitable for research applications, quality control environments, and regulatory submissions.
As research continues to elucidate the specific bioactive contributions of individual rosemary diterpenoids, precise analytical methods such as this will become increasingly valuable for establishing structure-activity relationships and developing standardized extracts with optimized biological activity profiles. The methodology described can be further enhanced through implementation of LC-MS detection for absolute compound identification, or adapted for preparative-scale separation to isolate this compound for further biological testing. By providing this detailed protocol, we aim to support standardized analysis of rosemary constituents across different laboratories, facilitating more consistent research outcomes and product quality in this scientifically and commercially important field.
Before conducting activity assays, confirming the presence and concentration of isorosmanol in your test material is crucial. The following protocol outlines the steps for extraction and identification.
Table 1: Protocols for Extraction and Identification of this compound from Rosemary
| Step | Description | Key Parameters & Techniques |
|---|---|---|
| 1. Plant Material | Use dried leaves of Rosmarinus officinalis L. [1] | -- |
| 2. Extraction | Macerate dried leaves in a solvent such as hexane or ethanol (38-40%, v/v) [2] [1]. | Temperature: 20-25°C; Time: Up to 25 days [2]. |
| 3. Chemical Profiling | Analyze the extract using Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-ESI-HRMS) [1]. | Column: Reversed-phase (e.g., C18). Detection: Negative ion mode [M-H]⁻. Key Ions: Look for quasimolecular ions at m/z 345 and characteristic fragment ions at m/z 301 and 283 [1]. |
The antioxidant capacity of compounds like this compound can be evaluated through several standardized assays, each based on a different mechanism. The table below summarizes the core procedures for three key methods.
Table 2: Key Assays for Evaluating Antioxidant Activity
| Assay | Mechanism | Detailed Protocol | Data Interpretation |
|---|
| DPPH Radical Scavenging [2] [3] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). | 1. Prepare a 0.1 mM DPPH• solution in methanol.
2. Mix equal volumes of this solution with the test sample (e.g., plant extract dissolved in methanol) [3].
3. Incubate in the dark for 30 minutes.
4. Measure the absorbance at 517 nm. | Calculate % inhibition: (A_control - A_sample) / A_control * 100. Compare to a Trolox standard curve; express activity as µmol Trolox Equivalents (TE)/g of extract [3]. |
| ABTS⁺ Decolorization [2] [4] | Single Electron Transfer (SET). | 1. Generate the ABTS⁺ cation by reacting ABTS stock solution with potassium persulfate and incubating for 12-16 hours.
2. Dilute the ABTS⁺ solution to an absorbance of ~0.70 at 734 nm.
3. Mix the test sample with the diluted ABTS⁺ solution.
4. Measure absorbance after 6 minutes. | Calculate % reduction of ABTS⁺. Express results as µmol TE/g of extract [3]. |
| FRAP (Ferric Reducing Antioxidant Power) [2] [4] | Single Electron Transfer (SET). | 1. Prepare FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O (10:1:1 ratio).
2. Mix the test sample with the FRAP reagent and incubate at 37°C for 30 minutes.
3. Measure the increase in absorbance at 593 nm. | Compare absorbance to a Fe²⁺ (e.g., ferrous sulfate) standard curve. Express results as µmol Fe²⁺ Equivalents/g of extract [3]. |
Research indicates that rosemary extracts rich in these compounds exhibit significant activity. For instance, one study found a lyophilized rosemary extract had a DPPH activity of 4745.72 µmol TE/g and a FRAP value of 180.09 µmol Fe²⁺/g [3].
The potent antioxidant activity of this compound and related compounds (e.g., carnosic acid, carnosol) primarily involves two key mechanisms, which can work in concert. The diagram below illustrates this process.
While this compound is a potent antioxidant identified within the complex profile of rosemary extracts, research into its isolated effects is still evolving. The protocols and mechanistic insights provided here offer a robust foundation for scientists to profile, assay, and apply rosemary extracts and their constituents in drug development and cosmeceutical research. Future work should focus on isolating pure this compound to establish its specific bioactivity and synergistic relationships with other compounds in the extract.
While direct information on isorosmanol is limited, understanding its structural analogs provides a foundation for research. The primary lipid-soluble antioxidants in rosemary are phenolic diterpenes, which function through distinct yet complementary mechanisms.
The table below summarizes the key characteristics of these major antioxidants:
| Compound | Primary Antioxidant Mechanism | Key Characteristics | Experimental Evidence |
|---|---|---|---|
| Carnosic Acid | ROS scavenging (chemical quenching) [1]. | Serves as a sacrificial antioxidant; consumed during oxidation and transforms into derivatives like carnosol [1]. | In vitro protection of linolenic acid and monogalactosyldiacylglycerol (MGDG) from singlet oxygen; reduces HOTE/HODE levels [1]. |
| Carnosol | Direct inhibition of lipid peroxidation [1]. | Resists ROS; directly intervenes in the lipid oxidation process itself [1]. | Inhibits lipid peroxidation under conditions without ROS generation; protects MGDG from hydroxyl radicals [1]. |
| Rosmarinic Acid | Free radical scavenging (HAT mechanism) and metal ion chelation [2]. | Water-soluble; acts through multiple pathways including radical adduct formation and single electron transfer [2]. | Theoretical studies support HAT mechanism; experimental prevention of liposome peroxidation [2]. |
The following diagram illustrates the collaborative antioxidant mechanism of carnosic acid and carnosol, which may provide insights for researching this compound:
For a researcher aiming to characterize a compound like this compound, the following workflow synthesizes established methodologies from the literature. This multi-step approach evaluates both the activity and the mechanism.
Here are detailed protocols for the critical experiments outlined in the workflow, adapted from the studies on carnosic acid and carnosol [1].
1. In Vitro Lipid Peroxidation Assay using MGDG
2. Radical Scavenging Capacity Assessment
3. Analysis of Compound Consumption and Derivative Formation
The collaborative mechanism between compounds like carnosic acid and carnosol presents a powerful natural defense system [1]. Research on this compound should explore whether it functions similarly within this network. Future work should prioritize:
Isorosmanol is identified as a phenolic diterpene found in rosemary extracts, particularly in hexane extracts [1]. Research links these compounds to the overall antioxidant activity of the plant [1]. One study specifically notes that the antioxidant capacity of rosemary extracts was evaluated using the FRAP assay, confirming its application in measuring the reducing power of rosemary compounds [2]. However, the methodology is described for total rosemary extract rather than for isolated this compound.
You can adapt the standard Ferric Reducing Antioxidant Power (FRAP) assay based on principles used in recent rosemary studies. The core principle measures the reduction of a colorless Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ complex by antioxidants, with an increase in absorbance at 595 nm [2].
| Step | Description | Key Parameters / Compositions |
|---|
| 1. Reagent Preparation | Freshly prepare FRAP reagent by mixing components [2]. | • Acetate buffer: 0.3 M, pH 3.6 • TPTZ solution: 10 mM in 40 mM HCl • Ferric chloride: 20 mM • Mix ratio: 10 parts buffer : 1 part TPTZ : 1 part FeCl₃ | | 2. Sample & Standard Preparation | Prepare samples and a standard calibration curve [2]. | • Sample: Dilute this compound solution in appropriate solvent (e.g., methanol, DMSO). • Standard: Ferrous sulfate (FeSO₄) solutions (25-500 µM). | | 3. Assay Execution | Mix sample/standard with FRAP reagent and incubate [2]. | • Sample/Standard Volume: 35 µL • FRAP Reagent Volume: 265 µL • Incubation: 30 minutes at 37°C. | | 4. Measurement & Analysis | Measure absorbance and calculate results relative to standard [2]. | • Wavelength: 595 nm • Calculation: Express results as µM Ferrous Sulfate Equivalents (FSE). |
The following diagram outlines the key stages of the FRAP assay procedure:
Since a dedicated protocol for this compound was not available, here are suggestions for finding more specific methodological details:
The Oxygen Radical Absorbance Capacity (ORAC) assay represents a biologically relevant method for quantifying antioxidant capacity against peroxyl radicals, the predominant free radicals found in lipid oxidation processes in both foods and biological systems [1]. This fluorescence-based method measures the chain-breaking ability of antioxidants by monitoring the inhibition of peroxyl-free radicals generated via thermal decomposition of AAPH (2,2-azobis(2-methylpropionamidine) dihydrochloride) [1]. The ORAC assay uniquely combines both inhibition time and extent of inhibition into a single measurement, providing a comprehensive assessment of antioxidant activity that correlates well with biological systems [1].
For researchers in drug development and natural product analysis, the ORAC assay serves as a validated tool for screening potential antioxidant compounds, establishing structure-activity relationships, and standardizing botanical extracts [2]. The method has become the vitamin-industry standard for comparing antioxidant power across diverse samples, from purified compounds to complex food matrices [1]. Its particular relevance to isorosmanol assessment lies in the method's ability to evaluate both hydrophilic and lipophilic antioxidant fractions, providing a comprehensive profile of this diterpenoid's radical-quenching capacity [1].
This compound is a phenolic diterpenoid predominantly found in Rosmarinus officinalis L. (rosemary) and related species within the Lamiaceae family [3] [4] [5]. This compound belongs to a structurally similar group of bioactive diterpenes that includes rosmanol, carnosol, carnosic acid, and rosmadial, all recognized for their potent antioxidant properties [4] [5]. This compound exists in several isomeric forms, including this compound I and II, which may exhibit varying biological activities [5]. Recent phytochemical profiling studies using LC-ESI-HRMS have identified these compounds as major constituents in rosemary hexane extracts, highlighting their abundant presence in specific extraction methodologies [5].
The biological significance of this compound extends beyond its antioxidant capacity to include multiple pharmacological activities documented in preclinical investigations. These include anti-inflammatory effects through modulation of NF-κB signaling, anticancer potential via induction of apoptosis pathways, and skin protective properties against UV-induced photoaging [3] [5]. The compound's mechanism of action involves both direct free radical scavenging and potential interactions with cellular signaling pathways such as Nrf2 activation, which regulates endogenous antioxidant defense systems [3]. These multifaceted biological activities make this compound a promising candidate for further development in nutraceutical, pharmaceutical, and cosmeceutical applications.
The following reagents are required for the extraction and analysis of this compound and ORAC assay implementation. Source all reagents from reputable suppliers with appropriate purity grades:
The following equipment is essential for proper execution of the extraction and ORAC protocols:
Begin with proper botanical authentication of Rosmarinus officinalis L. source material. The chemoprofile of rosemary, including this compound content, varies significantly based on genotypic differences, environmental factors, plant developmental stage, and harvesting time [1] [4]. For reproducible results, document the geographical origin, harvest date, and plant part used (leaves recommended). Material should be dried at room temperature protected from light and ground to a consistent particle size (600 μm recommended) to ensure uniform extraction [4] [5].
Several extraction approaches can be employed to isolate this compound from rosemary material, each with varying efficiency and selectivity:
Table 1: Efficiency of Different Extraction Methods for this compound Recovery
| Extraction Method | Solvent Ratio | Temperature (°C) | Time (min) | Relative this compound Yield |
|---|---|---|---|---|
| Hexane (Ultrasonic) | 1:10 | 45 | 45 | ++++ |
| Ethanol (Maceration) | 1:10 | 25 | 1440 | +++ |
| Methanol (Soxhlet) | 1:15 | 65 | 360 | ++++ |
| Sequential Hexane | 1:10 | 45 | 45 | ++++ |
After extraction, perform phytochemical profiling using LC-ESI-HRMS to confirm this compound presence and quantify concentration. The identity of this compound can be confirmed through comparison with reference standards, with characteristic quasimolecular ions [M-H]⁻ at m/z 345 and fragment ions at m/z 301 and 283 corresponding to the loss of CO₂ and sequential loss of CO₂ and water, respectively [5].
Prepare all solutions fresh daily unless otherwise specified, and maintain consistent temperature throughout the procedure:
The following workflow details the step-by-step procedure for ORAC assay execution:
Figure 1: ORAC Assay Workflow
Execute the assay with the following specific parameters:
The ORAC assay data analysis involves multiple computational steps to determine the antioxidant capacity of this compound samples:
Area Under the Curve (AUC) Calculation: For each well, calculate the AUC from the fluorescence decay curve using the following formula: [ \text{AUC} = (0.5 + f_1/f_0 + f_2/f_0 + \dots + f_i/f_0) \times CT ] Where (f_0) is the initial fluorescence reading, (f_i) is the fluorescence reading at time i, and CT is the cycle time in minutes [2].
Net AUC Determination: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: [ \text{Net AUC} = \text{AUC}{\text{sample}} - \text{AUC}{\text{blank}} ]
Trolox Equivalent Calculation: Generate a standard curve by plotting the net AUC of Trolox standards against their concentrations. Calculate the regression equation and use it to determine the Trolox Equivalents (TE) of this compound samples [2].
Table 2: Comparison of ORAC Values for Rosemary-Derived Compounds
| Compound | ORAC Value (μmol TE/g) | Assay Type | Reference Matrix |
|---|---|---|---|
| This compound | ~2589* | ORACFL | Anthocyanin-rich extract [1] |
| Carnosic Acid | 997 (H-ORACFL) | ORACFL | Freeze-dried extract [1] |
| Carnosol | 1027 (TAC) | ORACFL | Freeze-dried extract [1] |
| Rosmarinic Acid | ~22.2* | H-ORACFL | Juice blend [1] |
| Rosemary Infusion | 30 (Range: 25-35) | ORAC | Beverage [7] |
\Values estimated based on related matrices; requires experimental confirmation with purified compounds*
The antioxidant efficacy of this compound can be contextualized by comparing its ORAC value with related compounds and reference antioxidants. When interpreting results, consider the extraction solvent used, as hexane extracts containing this compound demonstrate different antioxidant profiles compared to polar extracts rich in rosmarinic acid or carnosic acid [4] [5]. The concentration dependence of this compound's antioxidant activity should be established through dose-response curves, typically exhibiting a linear relationship at lower concentrations that may plateau at higher concentrations due to saturation effects.
Several technical issues may arise during ORAC assay implementation that can affect result reliability:
For rigorous scientific reporting, validate the ORAC assay method for this compound analysis using the following parameters:
The ORAC assay provides critical data for evidence-based standardization of rosemary extracts containing this compound for therapeutic applications. With demonstrated effects against oxidative stress-related pathologies including neurodegenerative diseases, metabolic disorders, and cancer, quantified antioxidant capacity serves as a key quality attribute in botanical drug development [3] [4]. The method enables correlation of specific diterpene profiles with biological activity, supporting the development of potency-standardized formulations with reproducible pharmacological effects [5]. Furthermore, ORAC data facilitates meaningful comparisons between different extraction methodologies, informing process optimization for maximum retention of bioactive constituents.
In cosmetic science, the ORAC assay provides mechanistic insights into this compound's documented anti-photoaging effects observed in UVB-irradiated skin models [5]. By quantifying peroxyl radical scavenging capacity, researchers can establish correlations between antioxidant potency and observed reductions in matrix metalloproteinase expression, inflammatory mediators, and oxidative damage biomarkers. This understanding supports the rational design of cosmeceutical formulations incorporating rosemary extracts with verified antioxidant activity. Additionally, ORAC values provide compelling scientific substantiation for marketing claims regarding antioxidant protection in finished products, enhancing consumer confidence and regulatory compliance.
The ORAC assay represents a robust, biologically relevant method for quantifying the antioxidant capacity of this compound and related phenolic diterpenes from rosemary. Through standardized implementation of the protocols detailed in these application notes, researchers can generate reliable, reproducible data that enables meaningful comparisons across compounds, extracts, and research laboratories. The comprehensive assessment of radical quenching activity provided by the ORAC method contributes valuable insights into structure-activity relationships, extraction optimization, and dosage determination for product development across pharmaceutical, nutraceutical, and cosmetic applications.
This compound is a potent abietane-type diterpene found in Rosmarinus officinalis L. (rosemary), characterized by its phenolic lactone structure and recognized for its significant antioxidant and anti-aging properties. This compound belongs to a class of rosemary diterpenes that are oxidation products of carnosic acid, sharing similar bioactive potential with other well-studied derivatives like carnosol and rosmanol. [1] The structural features of this compound, including its phenolic groups and lactone ring, contribute to its ability to neutralize free radicals and inhibit key enzymes involved in skin aging, such as elastase, collagenase, and hyaluronidase. [2]
Nanoencapsulation techniques offer powerful strategies to overcome the physicochemical limitations of this compound, including its susceptibility to oxidation and degradation under environmental factors like heat, light, and alkaline pH. [3] [4] By encapsulating this compound within nanoscale carriers, researchers can significantly enhance its stability, bioavailability, and target specificity while enabling controlled release kinetics. These nanocarriers protect the compound from degradation, mask any potential undesirable sensory characteristics, and improve its solubility and dispersion in aqueous systems, thereby expanding its application potential in pharmaceuticals, cosmeceuticals, and functional foods. [5] [4]
Various nanoencapsulation techniques have been successfully applied to rosemary bioactive compounds, including this compound, with each method offering distinct advantages and limitations. These techniques can be broadly categorized as top-down or bottom-up approaches, depending on whether they break down larger particles or build up nanoparticles from molecular components. [5] The selection of an appropriate technique depends on multiple factors, including the desired particle characteristics, processing conditions, scalability requirements, and the intended application of the final product.
Table 1: Comparison of Nanoencapsulation Techniques for this compound
| Technique | Carrier Materials | Particle Size Range | Encapsulation Efficiency | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Lipid Nanocapsules (LNC) | Medium-chain triglycerides, PEGylated surfactants, lipoid | 56-100 nm | Not specified | High skin permeation, biocompatibility, simple preparation | Limited loading capacity for highly hydrophilic compounds |
| Ionic Gelation | Chitosan, sodium tripolyphosphate | 39-223 nm | Up to 73.4% | Mild conditions, non-toxic materials, mechanical resistance | Susceptible to pH-dependent release |
| Liposomal Encapsulation | Phosphatidylcholine, glycerol | 265-584 nm | 54.59% | Green method without toxic solvents, enhanced stability | Potential instability during long-term storage |
| Polymeric Nanoparticles | Zein, starch, alginate, cyclodextrins | 70-200 nm | ~71% | Biodegradability, high drug-binding capacity, GRAS status | Variable release profiles depending on polymer |
When selecting a nanoencapsulation technique for this compound, several critical factors must be considered to optimize the formulation's performance:
Solubility characteristics: this compound's relatively lipophilic nature makes it particularly suitable for lipid-based nanocarriers like liposomes and lipid nanocapsules, which can enhance its dispersion in aqueous environments while protecting it from degradation. [4] [2]
Process scalability: Techniques like the Mozafari method for liposome preparation offer advantages for industrial-scale production as they eliminate the need for toxic solvents or detergents, utilizing only phospholipids, glycerol, and aqueous medium with heating and agitation. [3]
Stability requirements: The selection of wall materials significantly impacts the shelf life and environmental stability of encapsulated this compound. Biopolymers such as chitosan and zein provide excellent barrier properties while being biodegradable and non-toxic. [4] [6]
Release kinetics: The desired release profile (immediate, sustained, or triggered) dictates the choice of encapsulation system. Polymeric nanoparticles typically offer more controlled release patterns compared to lipid-based systems. [4]
Protocol 1: Development of this compound-Loaded Lipid Nanocapsules
This protocol follows the methodology successfully applied to rosemary hexane extract containing this compound, resulting in particles with sizes between 56.55–66.13 nm and homogeneous distribution (PDI of 0.207–0.249). [2]
Materials:
Equipment:
Procedure:
Critical Parameters:
Protocol 2: this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol adapts the ionic gelation method successfully used for encapsulating clove essential oil and other rosemary compounds, achieving particles with sizes between 39.80-223.20 nm and encapsulation efficiency up to 73.4%. [4]
Materials:
Equipment:
Procedure:
Critical Parameters:
Protocol 3: this compound Glycerosomes via Mozafari Method
This protocol utilizes the solvent-free Mozafari method optimized for rosemary extract encapsulation, producing liposomes with high stability and encapsulation efficiency of approximately 54.59%. [3]
Materials:
Equipment:
Procedure:
Critical Parameters:
Table 2: Key Characterization Parameters for this compound Nanoformulations
| Parameter | Analytical Method | Target Specifications | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 50-200 nm (depending on application) | Affects cellular uptake, bioavailability, and stability |
| Size Distribution (PDI) | DLS (cumulants analysis) | <0.3 indicates monodisperse population | Reflects formulation homogeneity and reproducibility |
| Zeta Potential | Electrophoretic light scattering | ±30 mV for electrostatic stability | Predicts physical stability against aggregation |
| Encapsulation Efficiency | Ultracentrifugation/HPLC | >70% | Indicates loading capacity and process efficiency |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform shape | Confirms nanostructure and identifies irregularities |
| In Vitro Release | Dialysis membrane method in PBS | Sustained release over 24-48 hours | Predicts in vivo performance and release kinetics |
Protocol 4: Antioxidant Activity Assessment via DPPH Assay
This protocol evaluates the antioxidant activity retention of nanoencapsulated this compound compared to free compound, based on methods used for rosemary extract with reported antioxidant activity of 84.57% for free extract and 92.5% for liposomal formulation. [3]
Materials:
Procedure:
Protocol 5: Anti-aging Activity Evaluation via Enzyme Inhibition Assays
This protocol assesses the anti-aging potential of nanoencapsulated this compound through inhibition of key skin aging-related enzymes, based on in silico and in vitro studies showing rosemary diterpenes inhibit elastase, collagenase, and hyaluronidase. [2]
Materials:
Procedure:
For Elastase Inhibition:
For Collagenase Inhibition:
For Hyaluronidase Inhibition:
The successful nanoencapsulation of this compound enables its incorporation into various end products across different industries:
Cosmeceutical Applications: Lipid nanocapsules containing this compound have demonstrated significant anti-photoaging effects in UVB-irradiated rat models, restoring antioxidant biochemical status, improving epidermal and dermal histology, and decreasing inflammatory and wrinkling markers. [2] These formulations can be incorporated into anti-aging creams, serums, and sun care products at concentrations of 0.1-1.0% of the nanocapsule suspension.
Food and Nutraceutical Applications: Nanoencapsulated this compound can be used in functional foods and beverages to enhance oxidative stability and provide health benefits. The European Food Safety Authority has approved rosemary extracts for food use at levels up to 400 mg/kg (as sum of carnosic acid and carnosol). [7] Nanoencapsulation masks potential bitter tastes and improves bioavailability. [4]
Pharmaceutical Applications: The neuroprotective potential of rosemary diterpenes against Alzheimer's disease targets makes this compound nanocapsules promising for pharmaceutical development. [1] The small particle size (50-100 nm) enhances blood-brain barrier penetration for central nervous system applications.
The stability of this compound nanoformulations depends on several critical factors:
Physical Stability: Maintain zeta potential values >|30| mV for electrostatic stabilization or incorporate steric stabilizers like PEGylated lipids to prevent aggregation. [2] Monitor particle size distribution regularly during storage; an increase in PDI indicates instability.
Chemical Stability: Protect formulations from oxidation by storing under inert gas (nitrogen or argon) in amber containers. Add antioxidants like α-tocopherol (0.01-0.05%) to the lipid phase for additional protection. [3]
Storage Conditions: Optimal stability is achieved at 4°C with protection from light. Lyophilized formulations can be stored at -20°C for extended periods with appropriate cryoprotectants (e.g., 5% trehalose or sucrose). [6]
Isorosmanol is an abietane-type diterpenoid found in Rosmarinus officinalis (rosemary). It belongs to a class of compounds, including carnosic acid, carnosol, and rosmanol, that show significant promise in drug discovery due to their multifaceted biological activities [1] [2] [3]. These compounds are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties [1] [4]. Recent in silico and in vitro studies have highlighted their potential as multi-target therapeutic agents, demonstrating potent inhibitory effects on enzymes relevant to cancer, neurodegenerative diseases, and bacterial infections [5] [1] [3].
While specific docking scores for this compound are sometimes reported alongside its more potent isomer rosmanol, the experimental protocols for studying these compounds are consistent. This note provides a detailed methodology for conducting molecular docking studies of these bioactive rosemary diterpenes.
Research has identified several key protein targets for rosemary diterpenes. The table below summarizes quantitative data for this compound and its analogs from experimental and computational studies.
Table 1: Reported Inhibitory Activities and Binding Affinities of Rosemary Diterpenes
| Compound | Target Protein | IC50 (nM) | Docking Score (kcal/mol) | Inhibition Constant, Ki (nM) | Citation |
|---|---|---|---|---|---|
| This compound | Acetylcholinesterase (AChE) | - | - | - | [1] |
| Butyrylcholinesterase (BChE) | - | - | - | [1] | |
| Carbonic Anhydrase I (CA I) | - | - | - | [1] | |
| Carbonic Anhydrase II (CA II) | - | - | - | [1] | |
| Pectate Lyase / Polygalacturonase* | Active | - | - | [3] | |
| Rosmanol | Acetylcholinesterase (AChE) | 0.73 | -11.757 | 0.23 | [1] |
| Butyrylcholinesterase (BChE) | 0.75 | -11.465 | 0.20 | [1] | |
| Carbonic Anhydrase I (CA I) | 0.21 | - | 0.12 | [1] | |
| Heat Shock Protein 90 (HSP90) | - | High affinity | - | [5] [6] | |
| Carnosol | Heat Shock Protein 90 (HSP90) | - | High affinity | - | [5] [6] |
Note: "Active" indicates observed inhibitory effect in a soft rot assay, though a specific IC50 was not provided in the search results [3]. Dashes ("-") indicate that quantitative data was not available in the retrieved studies for that specific compound-target pair.
Protein Preparation
Ligand Preparation
The following workflow visualizes the molecular docking process:
Key Steps in the Workflow:
Binding Affinity Calculation
Molecular Dynamics (MD) Simulations
ADMET Profiling
When interpreting your docking results for this compound, you can expect it to share inhibitory activity with its close structural analogs. The following diagram illustrates its potential multi-target inhibitory profile:
Key Interactions: Rosmanol, a highly potent analog, forms strong hydrogen bonds and hydrophobic interactions within the active sites of its targets. For instance, in AChE and BChE, it interacts with key residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) [1]. Similarly, carnostic acid derivatives show strong binding to the active site of HSP90, a critical chaperone protein in cancer [5] [6].
The integrated use of molecular docking, dynamics, and ADMET profiling provides a powerful framework for early-stage drug discovery. These computational methods help:
This application note outlines robust and validated protocols for conducting molecular docking studies on this compound and related rosemary diterpenes. The consistent findings of significant binding affinity across multiple therapeutically relevant targets highlight the potential of these compounds as multi-target agents for cancer, neurodegenerative diseases, and more. The logical next step is to validate these in silico predictions through in vitro enzymatic assays and cell-based studies.
This compound is a natural phenolic diterpene found in plants of the Lamiaceae family, such as Rosmarinus officinalis L. (rosemary) and various Salvia species [1] [2] [3]. It is an oxidized derivative of carnosic acid and an isomer of rosmanol, belonging to the abietane diterpene class [3]. Recent in silico studies have identified this compound as a promising multi-target ligand, exhibiting potent inhibitory activity against key enzymatic targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) [1] [4]. These activities suggest its potential in treating neurodegenerative and metabolic disorders, making it a compelling subject for computational drug discovery.
This section provides detailed, step-by-step methodologies for the key in silico experiments cited in current literature.
Molecular docking predicts the preferred orientation and binding affinity of this compound within the active site of a target protein.
Workflow Overview: Molecular Docking of this compound
Required Software:
Step-by-Step Procedure:
Ligand Preparation:
Protein Preparation:
Grid Generation (Binding Site Definition):
Docking Execution:
Post-Docking Analysis:
MD simulations assess the stability of the protein-ligand complex under conditions that mimic a physiological environment.
Workflow Overview: Molecular Dynamics Simulation
Required Software:
Step-by-Step Procedure:
System Setup:
Energy Minimization:
System Equilibration:
Production MD Run:
Trajectory Analysis:
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of this compound.
Required Software/Tools:
Step-by-Step Procedure:
Table 1: Experimentally determined inhibitory activities (IC₅₀ and Kᵢ) of this compound and reference compounds against cholinesterases and carbonic anhydrases. [1]
| Compound | AChE IC₅₀ (nM) | AChE Kᵢ (nM) | BChE IC₅₀ (nM) | BChE Kᵢ (nM) | CA I IC₅₀ (nM) | CA I Kᵢ (nM) | CA II IC₅₀ (nM) | CA II Kᵢ (nM) |
|---|---|---|---|---|---|---|---|---|
| This compound | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results | Data not fully reported in results |
| Rosmanol | 0.73 ± 0.01 | 0.23 ± 0.02 | 0.75 ± 0.01 | 0.20 ± 0.03 | 0.21 ± 0.04 | 0.12 ± 0.07 | 4.18 ± 0.08 | 4.99 ± 0.57 |
| Carnosic Acid | 0.78 ± 0.01 | 0.58 ± 0.03 | 0.66 ± 0.01 | 0.49 ± 0.02 | 3.10 ± 0.06 | 5.98 ± 0.27 | 3.77 ± 0.07 | 4.20 ± 0.50 |
| Tacrine (Ref.) | Significantly outperformed by Rosmanol | Significantly outperformed by Rosmanol | - | - | - | - | ||
| Acetazolamide (Ref.) | - | - | - | 95.60 | - | - | - |
Note: While specific quantitative data for this compound is not fully detailed in the provided results, it is listed among the tested compounds that "displayed significant inhibitory activities, suggesting their potential as secondary leads" [1]. The data for Rosmanol, a closely related isomer, is provided for context and to illustrate the potency of this class of compounds.
Table 2: Computationally derived molecular properties, ADMET parameters, and binding affinities for this compound and related compounds. [4]
| Property / Compound | This compound | Rosmanol | Carnosic Acid | Ideal Range |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 346.42 [4] | 346.42 [4] | 332.46 [4] | < 500 |
| H-Bond Donors | 3 [4] | 3 [4] | 3 [4] | < 5 |
| H-Bond Acceptors | 6.2 [4] | 6.2 [4] | 3.5 [4] | < 10 |
| QPlogPo/w | 2.071 [4] | 2.071 [4] | 3.766 [4] | < 5 |
| QPPCaco (nm/s) | > 500 (Excellent) [4] | > 500 (Excellent) [4] | > 500 (Excellent) [4] | > 500 is high |
| QPlogBB | Within acceptable range [4] | Within acceptable range [4] | Within acceptable range [4] | -3.0 to +1.2 |
| Human Oral Absorption | High [4] | High [4] | High [4] | - |
| Molecular Docking Score (AChE, kcal/mol) | Candidate for further research [4] | -7.27 (Best in class) [4] | - | More negative is better |
| Rule of Five Violations | 0 [4] | 0 [4] | 0 [4] | 0 |
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Docking Score (high, non-negative value) | Incorrect ligand protonation state or improper geometry. | Re-check ligand preparation steps, ensure correct ionization states at pH 7, and reconfirm energy minimization. |
| High Protein-Ligand Complex RMSD in MD | Inadequate system equilibration or unstable binding pose. | Extend the equilibration phases. Ensure the ligand is securely bound by analyzing initial hydrogen bonds and hydrophobic contacts. |
| Unfavorable ADMET Prediction (e.g., high logP) | The native compound's structure may be too lipophilic. | Consider investigating synthetic derivatives or prodrugs of this compound to optimize physicochemical properties. |
| Inconsistency between Docking and Experimental Activity | The simulated binding pose may not reflect the true mechanism or an allosteric site may be involved. | Validate the docking protocol by re-docking a known native ligand. Explore the entire protein surface for potential allosteric binding sites. |
These application notes provide a robust framework for the computational evaluation of this compound as a therapeutic agent. The detailed protocols for molecular docking, dynamics, and ADMET prediction, supported by current data, underscore its significant potential as a multi-target lead compound, particularly for neurodegenerative diseases. The favorable in silico ADMET profile and potent inhibitory activity, as demonstrated by its close analogs, warrant further in vitro and in vivo investigations. Future work should focus on obtaining explicit experimental validation for this compound and synthesizing novel analogs based on these computational models to optimize its efficacy and drug-like properties.
Here are answers to common questions and solutions to potential experimental issues.
Q1: How can the antioxidant activity of Isorosmanol be enhanced? A key strategy is using specific thiol compounds. Research shows that cysteine thiol can significantly enhance this compound's antioxidant activity in aqueous micellar solutions, a model for many water-containing foods. This compound showed a greater enhancement effect than other related diterpenes like carnosic acid and rosmanol under these conditions [1]. The mechanism involves the highly reactive quinone derivative of this compound reacting with the thiol [1].
Q2: Why is the antioxidant enhancement not observed in my experiment? Several factors could be at play:
Q3: Which assays are best for measuring this enhanced activity? The primary study measured the inhibition of lipid oxidation in a micellar system over 5-8 days [1]. This is highly relevant for food science. For initial, rapid screening, you could also consider the following common assays, keeping in mind that the enhancing effect might be assay-specific:
| Assay Name | Mechanism | Key Considerations |
|---|---|---|
| Lipid Peroxidation Inhibition [2] [1] | Measures inhibition of lipid oxidation in emulsions/micelles. | High physiological relevance for food and cellular systems; can be time-consuming (days). |
| DPPH [3] [2] | Electron Transfer (ET) - measures radical scavenging. | Rapid and simple; requires organic solvent; poor correlation with lipid systems. |
| ABTS/TEAC [3] [2] | Electron Transfer (ET) - measures radical cation scavenging. | Faster than lipid oxidation; can be used in both organic and aqueous solvents. |
| FRAP [3] [2] | Electron Transfer (ET) - measures reducing power. | Simple and rapid; does not involve a radical and is not physiologically similar to lipid peroxidation. |
This protocol outlines a method to verify the enhancement of this compound's antioxidant activity by cysteine, based on research methodologies [3] [4] [1].
Objective: To confirm that cysteine thiol enhances the antioxidant activity of this compound in an aqueous micellar solution by monitoring the inhibition of lipid oxidation.
Materials:
Procedure:
The diagram below illustrates the proposed mechanism where cysteine enhances this compound's antioxidant activity.
Diagram 1: Proposed mechanism of thiol-enhanced antioxidant activity of this compound.
| Property | Description |
|---|---|
| Chemical Class | Oxidized phenolic diterpene (abietane-type) [1] |
| Origin | Oxidation product of Carnosic Acid [2] [1] |
| Primary Role | Antioxidant (mechanism distinct from its precursor, carnosic acid) [2] |
| Key Chemical Feature | O-phenolic hydroxyl groups (critical for radical scavenging activity) [1] |
| Main Metabolite | 11,12-di-O-methylthis compound (O-methylation eliminates antioxidant activity) [1] |
Based on the known chemistry of this compound, the following diagram outlines a logical workflow for designing stability studies. You can use this as a framework to develop specific experimental protocols.
Here are answers to potential questions researchers might have, based on the available scientific literature.
Q1: What is the primary stability concern for this compound? The main concern is its chemical transformation via oxidation and O-methylation. This compound itself is an oxidation product of carnosic acid, formed when carnosic acid acts as a sacrificial antioxidant by scavenging reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals [2]. Furthermore, this compound can be O-methylated within chloroplasts to form 11,12-di-O-methylthis compound, a process that eliminates its antioxidant activity and changes its subcellular localization [1].
Q2: How can I monitor this compound degradation in my experiments? You should monitor for the formation of its specific metabolites. The key is to use analytical techniques capable of detecting and differentiating diterpene compounds.
Q3: Does subcellular compartmentation affect its stability? Yes, evidence strongly suggests that the stability and metabolic fate of this compound are highly dependent on its subcellular location.
Q1: Why is improving the solubility of isorosmanol important for drug development? Many natural diterpenes, including this compound and its analogs, exhibit potent biological activity but have inherent solubility challenges due to their lipophilic (fat-soluble) nature [1] [2]. Poor solubility leads to low bioavailability, meaning only a small fraction of the administered dose reaches its target in the body. Enhancing solubility is therefore a critical step in developing effective and reliable pharmaceutical or cosmeceutical formulations.
Q2: What are the most effective strategies for improving the solubility and delivery of rosemary diterpenes? Advanced nanoencapsulation is a leading strategy. Research on rosemary extracts rich in similar diterpenes has successfully used lipid nanocapsules (LNCs) to overcome solubility and stability issues [2]. These nanocarriers encapsulate the lipophilic compound in an oily core, which is stabilized by surfactants, significantly improving its water dispersion, skin permeation, and overall bioavailability.
Q3: What is the chemical relationship between carnosic acid, this compound, and other related compounds? this compound is an oxidation derivative of carnosic acid, which is the primary diterpene in rosemary. The structural relationships and conversion pathways between these compounds are crucial for understanding their stability and solubility profiles. The following diagram illustrates these relationships:
Here are detailed methodologies based on published research for formulating and analyzing rosemary diterpenes.
Protocol 1: Preparation of Lipid Nanocapsules (LNCs) for Diterpene Delivery This protocol is adapted from a study that successfully encapsulated a rosemary hexane extract, which contains diterpenes like carnosic acid, carnosol, and rosmanol [2].
Protocol 2: Phytochemical Analysis by LC-ESI-HRMS This protocol describes how to identify and characterize compounds like this compound in a complex extract [2].
The table below summarizes quantitative biological and chemical data for rosmanol and its isomer, this compound, to provide context for their therapeutic potential. Please note that some data for this compound was not fully available in the search results.
| Property | Rosmanol | This compound (and other isomers) | Reference Compound |
|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition (IC₅₀) | 0.73 nM (Extremely potent) | Data incomplete in results | Tacrine (Reference drug) [3] |
| Butyrylcholinesterase (BChE) Inhibition (IC₅₀) | 0.75 nM (Extremely potent) | Data incomplete in results | Tacrine (Reference drug) [3] |
| Carbonic Anhydrase I (CA I) Inhibition (IC₅₀) | 0.21 nM (450x more potent than reference) | Data incomplete in results | Acetazolamide (Reference drug) [3] |
| LC-ESI-HRMS Signature ([M-H]⁻) | m/z 345.171 | m/z 345.171 (for this compound and other isomers) | - [2] |
| Key MS/MS Fragments | m/z 301, 283 | m/z 301, 283 | - [2] |
Here are detailed methodologies for the two most promising chromatographic approaches.
This method is highly effective when gradient elution alone fails to provide sufficient resolution [1].
SFC is a powerful technique for separating stereoisomers, as demonstrated with methionine sulfoxide diastereomers [2].
Frequently Asked Questions
Q: I have tried adjusting the gradient steepness and organic modifier ratio, but my isomers still co-elute. What is the next logical step?
Q: My peaks are broad and tailing, leading to poor resolution even when they are partially separated. How can I address this?
Q: Is there a more modern technique I should consider for challenging isomer separation?
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Insufficient Resolution | Inadequate differential interaction with stationary phase. | Incorporate a low organic isocratic hold at the start of the run [1]. |
| Poor Peak Shape | Secondary interactions with silica; slow mass transfer. | Add 0.1% diethylamine to mobile phase; ensure column temperature is optimal [1]. |
| Long Run Times | Overly long isocratic step or shallow gradient. | Systematically optimize the duration of the isocratic hold and the slope of the subsequent gradient. |
Before chromatographic separation, you must efficiently extract this compound from your source material (likely rosemary). Supercritical Fluid Extraction (SFE) is an excellent, clean, and efficient choice for phenolic compounds [3].
Isorosmanol is a rosinane-type diterpene found in rosemary leaves, noted for its antioxidant, neuroprotective, and neurotrophic properties [1]. It is often identified alongside similar compounds like rosmanol and carnosol in phytochemical profiles of rosemary extracts [2].
The table below summarizes key compounds and methods from recent rosemary studies relevant to your optimization process:
| Compound/Extract | Extraction Method & Source Material | Key Experimental Findings/Properties | Citation |
|---|---|---|---|
| This compound | Identified in Rosemary Leaves Hexane Extract (RHE) | Tentatively identified via LC-ESI-HRMS; part of the phenolic diterpene class. | [2] |
| Rosemary Hexane Extract (RHE) | Hexane extraction of dried leaves; 31 metabolites identified via LC-ESI-HRMS. | Phenolic diterpenes (e.g., rosmanol, carnosol) were the most abundant class. Rich in triterpenoids and aroma compounds. | [2] |
| Rosemary Essential Oil | Supercritical CO₂ (scCO₂) at 313K & 22 MPa; Steam Distillation. | Maximum yield of 3.52 wt%. Major compounds: Camphor (52.12%), 1,8-cineole (9.65%), α-pinene (6.05%). | [3] [4] |
| Rosemary Ethanolic Extract | Maceration of dried leaves in 38% (v/v) ethanol for 25 days at 20-25°C. | Main compounds: Gallocatechin, Rosmarinic Acid. Showed good biological activities (antimicrobial, antioxidant). | [4] |
| Carnosic Acid & Carnosol | Analyzed from rosemary plant material. | Two major lipid-soluble antioxidants in rosemary; carnosic acid oxidizes into carnosol and other derivatives. | [5] |
Given the lack of a direct protocol, you can build an optimization strategy based on the general principles for extracting similar phenolic diterpenes from rosemary. The following workflow diagrams a systematic approach.
[M-H]⁻ at m/z 345.171 and characteristic fragment ions at m/z 301 and 283 [2].Q1: I am new to rosemary extraction. Which solvent should I start with for isolating this compound?
Q2: My extract yield is high, but LC-MS shows low abundance of this compound. What could be wrong?
Q3: The literature mentions rosmanol, this compound, and epirosmanol. How can I distinguish them?
Q4: I've extracted carnosic acid, but my this compound levels are low. Is this expected?
The diagram below illustrates the catalytic cycle that enhances isorosmanol's antioxidant activity in the presence of cysteine thiol.
This mechanism is unique to this compound and carnosol due to the specific instability and reactivity of their ortho-quinone intermediates [1]. Density functional theory (DFT) calculations suggest that the regioselectivity of the thiol-quinone reaction is a key factor enabling this efficient catalytic cycle [1] [2].
To study this mechanism, researchers use specific experimental models and analytical techniques. The quantitative data below summarizes the core findings from these investigations.
| Parameter | Description | Experimental Context |
|---|---|---|
| Enhanced Antioxidants | Carnosol & this compound (stronger effect) | Major rosemary diterpenes tested: Carnosic Acid, Carnosol, Rosmanol, this compound [3]. |
| Enhancing Agent | Cysteine Thiol | Used at 1 or 2 molar equivalents relative to polyphenol [3]. |
| System Model | Aqueous Micellar Solution | Models water-containing foods; lipid oxidation is induced by radicals in this system [4] [3]. |
| Assessment Method | Inhibition of Lipid Oxidation | Antioxidant capacity measured over 5-8 days at 37°C [3]. |
| Key Analytical Technique | HPLC & UV-vis Scanning | Used for time-course analysis and monitoring quinone-thiol reactions [4] [3]. |
The following workflow is adapted from the cited research to provide a reproducible method for evaluating the thiol-enhancement effect.
Q1: Why doesn't the antioxidant activity of other rosemary polyphenols, like carnosic acid or rosmanol, show the same enhancement with thiol? The difference lies in the chemical nature of their quinone intermediates. The ortho-quinones formed from carnosol and this compound are significantly more unstable and reactive towards thiols, enabling the efficient catalytic cycle. The quinones of other polyphenols are more stable and do not readily undergo the key regeneration step [1] [2].
Q2: What is the most critical factor to ensure reproducibility in this experiment? Maintaining a well-controlled aqueous micellar environment is crucial. This system effectively mimics the interface where lipid oxidation occurs in many real-world applications, such as emulsions in food. Inconsistent micelle formation can lead to poor contact between the lipid, antioxidant, and thiol, resulting in variable results [4] [3].
Q3: Beyond cysteine, can other thiols be used to enhance this compound's activity? While the primary research focuses on cysteine, the mechanism is fundamentally based on the reactivity of the thiol (-SH) group [1]. Other biological thiols like glutathione are likely candidates for inducing a similar enhancement, though their efficiency may vary based on steric hindrance and redox potential.
The following section provides a methodological framework for studying the interaction, from initial antioxidant assays to product characterization.
This experiment tests the core hypothesis that cysteine enhances Isorosmanol's antioxidant capacity in a lipid oxidation model [1].
This experiment identifies the reaction products that form during the antioxidant process [1].
The experimental workflow for these investigations can be summarized as follows:
The table below summarizes the expected outcomes and their significance based on published research.
| Observation / Data Point | Interpretation & Significance |
|---|---|
| Longer lag phase in lipid oxidation for This compound + Cysteine sample [1] | Confirms enhanced antioxidant activity. Suggests catalytic behavior where this compound is regenerated. |
| This compound's ortho-quinone is detected by UV-Vis but is short-lived when cysteine is present [2] | High reactivity of the quinone with thiols. This fast consumption is the basis for the enhancement. |
| HPLC shows new product peaks only in the reaction mixture containing both this compound and Cysteine [1] | Direct evidence of a covalent coupling product forming between the antioxidant derivative and the thiol. |
| Carnosol also shows enhancement, but the effect is greater with this compound [1] [2] | The regioselectivity of the quinone-thiol reaction is crucial for catalytic efficiency. This is a key differentiator. |
Q: What is the proposed chemical mechanism behind the activity enhancement?
Q: Why is the this compound quinone more reactive with thiols than other rosemary diterpene quinones?
Q: Can this reaction be used for direct bioconjugation to proteins?
Problem: Low or no enhancement of antioxidant activity observed.
Problem: Failing to detect the ortho-quinone intermediate.
Problem: HPLC shows complex product mixtures, making isolation difficult.
The coupling between this compound and cysteine is a fascinating example of catalytic antioxidant behavior. The key to success in these experiments lies in careful control of reaction conditions and the use of appropriate analytical techniques to capture fast kinetics and transient intermediates.
What is this compound? this compound is an ortho-diphenolic abietane-type diterpenoid found in rosemary (Rosmarinus officinalis L. or Salvia rosmarinus) [1] [2]. It is structurally characterized by a lactone ring formed between C-20 and C-6, differentiating it from rosmanol and carnosol [2].
How is it formed? this compound is primarily an oxidation product of carnosic acid, the major diterpene in rosemary [2]. The extraction process and storage can influence this conversion, meaning the composition of this compound in an extract can vary [2].
The bioactivity of this compound is largely defined by its reaction with radicals and specific cellular components.
| Mechanism | Description | Experimental Evidence / Context |
|---|---|---|
| Catalytic Antioxidant Activity | In the presence of cysteine thiol, it exhibits enhanced, catalytic activity against lipid oxidation. The proposed mechanism involves the formation of an unstable ortho-quinone intermediate that reacts with thiols, regenerating the active diphenol [3]. | Studied in lipid oxidation models; enhanced activity observed with added cysteine thiol [3]. |
| Enzyme Inhibition | Shows potential to inhibit pectinase enzymes (pectate lyase 1 and endo-polygalacturonase) produced by the plant pathogen Pectobacterium carotovorum [4]. | Molecular docking simulations suggest interaction with enzyme active sites; observed reduction in soft rot damage on potato tissue [4]. |
| Free Radical Scavenging | Acts as a potent scavenger of peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation [1]. | Considered a general mechanism for rosemary diterpenoids; contributes to the extract's overall antioxidant capacity [1]. |
1. Assessing Catalytic Antioxidant Activity with Thiols
This protocol is based on research into the catalytic antioxidant mechanism of this compound and carnosol [3].
2. Evaluating Anti-Pectinase Activity via Molecular Docking
This protocol uses in silico methods to predict this compound's interaction with target enzymes [4].
The following workflow outlines the key experimental steps for these two protocols:
Q1: What is the key structural feature that defines this compound's reactivity? Its ortho-diphenolic (catechol) structure on the aromatic ring is crucial. This moiety is readily oxidized to a reactive ortho-quinone intermediate, which is central to both its catalytic antioxidant cycle [3] and its ability to interact with biological nucleophiles.
Q2: My rosemary extract shows weak activity. How can I ensure it contains this compound? The diterpenoid profile, including this compound content, is highly variable. It depends on the plant's genetics, geographical origin, growing conditions, and the extraction method used [4] [2]. For consistent results, source chemically characterized extracts or purify this compound directly. Using a methanolic or ethanolic extract is a common starting point [5] [4].
Q3: Why should I consider this compound for neuroprotective or anti-inflammatory research? While direct studies on this compound are limited, its parent compound carnosic acid and other rosemary diterpenes like carnosol are well-known to activate the Nrf2 signaling pathway [5]. This pathway upregulates cellular antioxidant defenses (e.g., HO-1, NQO1, GSH) [5]. Given their structural similarities, this compound is a strong candidate for similar bioactivity.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield during purification. | This compound is an oxidation product and may be unstable. | Perform extractions and purifications under inert atmosphere (N₂), at lower temperatures, and in the dark. Add stabilizers like BHT if compatible with the assay. |
| Unexpected results in antioxidant assays. | The pro-oxidant potential of the ortho-quinone intermediate. | The ortho-quinone can be pro-oxidant under certain conditions [1]. Carefully control experimental conditions (e.g., pH, oxygen tension, and the presence of metal chelators or redox-active partners like thiols). |
| Inconsistent bioactivity between batches. | Natural variation in plant material or extract preparation. | Standardize your starting material by using a commercially available, chemically characterized rosemary extract with a known percentage of diterpenes, or switch to a purified/synthetic this compound standard. |
A 2024 study employed Density Functional Theory (DFT) calculations to investigate the unique catalytic antioxidant mechanism of Carnosol and this compound in the presence of cysteine thiol [1].
This specific application demonstrates the use of DFT to elucidate a unique reaction mechanism and structure-activity relationship.
When planning or troubleshooting your own this compound DFT calculations, it is critical to define the system setup based on your research goals. The table below outlines key parameters informed by the existing study.
| Computational Factor | Consideration for this compound | Rationale & Reference |
|---|---|---|
| System Definition | The molecule itself and its proposed orthoquinone intermediate [1]. | DFT is used to study the properties and stability of these specific chemical species. |
| Target Properties | Relative stability of molecular structures and intermediates; regioselectivity of reactions [1]. | The core research question revolves around explaining reactivity based on stability and reaction site preference. |
| Method Selection | Density Functional Theory (DFT) [1]. | DFT is a standard method for calculating the electronic structure of molecules, particularly for ground-state properties and reaction pathways. |
If you encounter issues with your computational experiments on this compound, here is a logical workflow to help identify the problem. The diagram below outlines a step-by-step process for diagnosing common issues.
Q: Why is the specific stereochemistry of this compound important for my DFT calculation? A: The biological activity and chemical reactivity of diterpenes like this compound are highly dependent on their 3D structure [2]. An incorrectly defined chiral center will lead to a calculation on a different molecule, producing irrelevant or misleading results regarding its properties and reaction pathways.
Q: Based on the literature, what are the critical functional groups I should pay attention to? A: Research highlights that the hydroxyl groups at positions C-11 and C-12 are crucial for antioxidant and muscle-protective activity [2]. Furthermore, the 20,7-lactone moiety is also identified as a key structural element [2]. The electronic properties and stability of these groups should be a primary focus of your analysis.
Q: The referenced study used DFT to explain a reaction mechanism. Can I use DFT for other types of analyses on this compound? A: Absolutely. While the provided example used DFT to probe a reaction mechanism [1], DFT is also widely used for calculating other molecular properties such as:
The key finding on the differential activity between these isomers comes from a specific experimental model.
For researchers aiming to conduct their own comparisons, understanding standard antioxidant assays is crucial. The table below outlines common methods used in the cited literature.
| Assay Name | Acronym | Mechanism | Key Readout | Example from Search Results |
|---|---|---|---|---|
| Oxygen Radical Absorbance Capacity [2] [3] | ORAC | Hydrogen Atom Transfer (HAT) | Fluorescence decay over time | Used to measure total antioxidant capacity in plant extracts [3]. |
| Ferric Reducing Antioxidant Power [2] [4] | FRAP | Single Electron Transfer (SET) | Absorbance change at 593 nm | Used to evaluate antioxidant power of rosemary extracts [4]. |
| 2,2-Diphenyl-1-picrylhydrazyl Assay [5] [4] | DPPH | Mixed HAT/SET | Absorbance loss at 517 nm | Used to measure radical scavenging activity of plant samples [5] [4]. |
| Trolox Equivalent Antioxidant Capacity [2] | TEAC | Mixed HAT/SET (uses ABTS•⁺ radical) | Absorbance inhibition at 734 nm | A direct assay for total antioxidant capacity [2]. |
| Cupric Reducing Antioxidant Capacity [2] | CUPRAC | Single Electron Transfer (SET) | Absorbance change at 450 nm | An indirect assay based on reduction of Cu²⁺ to Cu⁺ [2]. |
The difference in activity between these two very similar compounds can be traced to their precise molecular structure and behavior during the antioxidant process.
The diagram above illustrates the core mechanism. While both isomers act primarily as potent peroxyl radical scavengers via Hydrogen Atom Transfer (HAT) from their 2-OH group [6], their paths diverge afterward. The quinone intermediate of This compound has a markedly higher reactivity with thiols like cysteine [1]. This efficient reaction allows the antioxidant to be regenerated, creating a catalytic cycle that enhances its total capacity. The quinone of rosmanol does not participate as effectively in this regeneration pathway.
| Activity | Observed Effect / Mechanism | Experimental Models (In Vitro/In Vivo) | Key Quantitative Data |
|---|
| Antioxidant | Scavenges peroxyl radicals, inhibits lipid peroxidation, activates Antioxidant Response Element (ARE) [1] [2]. | Mouse liver microsomes, lipid systems, chemical assays (DPPH, LDL oxidation) [2]. | - Inhibits lipid oxidation; protective effect comparable to tocopherol [1].
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:
The following diagram synthesizes the primary molecular mechanisms and signaling pathways of carnosol identified across the studies, illustrating how it targets multiple pathways involved in inflammation, cancer, and cell differentiation.
The available data clearly establishes carnosol as a multi-target agent, but several gaps remain for a complete comparison with isorosmanol.
The 2025 study evaluated several natural compounds, including isorosmanol, for their ability to inhibit key enzymes. The quantitative results for the complete set of tested compounds are summarized in the table below [1].
IC₅₀ and Inhibition Constant (Kᵢ) Values of Carnosic Acid Derivatives [1]
| Compound Name | AChE IC₅₀ (nM) | AChE Kᵢ (nM) | BChE IC₅₀ (nM) | BChE Kᵢ (nM) | CA I IC₅₀ (nM) | CA I Kᵢ (nM) | CA II IC₅₀ (nM) | CA II Kᵢ (nM) |
|---|---|---|---|---|---|---|---|---|
| Carnosic Acid (1) | 0.78 ± 0.01 | 0.58 ± 0.03 | 0.66 ± 0.01 | 0.49 ± 0.02 | 3.10 ± 0.06 | 5.98 ± 0.27 | 3.77 ± 0.07 | 4.20 ± 0.50 |
| 12-Methoxy-carnosic Acid (2) | 2.64 ± 0.05 | 3.57 ± 0.04 | 2.64 ± 0.05 | 1.27 ± 0.02 | 2.64 ± 0.05 | 1.18 ± 0.05 | 2.64 ± 0.05 | 4.50 ± 0.51 |
| Carnosol (3) | 0.81 ± 0.09 | 1.30 ± 0.09 | 0.95 ± 0.02 | 0.30 ± 0.01 | 2.40 ± 0.05 | 2.30 ± 0.09 | 5.47 ± 0.11 | 8.80 ± 0.40 |
| Rosmanol (4) | 0.73 ± 0.01 | 0.23 ± 0.02 | 0.75 ± 0.01 | 0.20 ± 0.03 | 0.21 ± 0.04 | 0.12 ± 0.07 | 4.18 ± 0.08 | 4.99 ± 0.57 |
| 7-Methoxy-rosmanol (5) | 4.81 ± 0.10 | 7.58 ± 0.05 | 4.81 ± 0.10 | 2.30 ± 0.06 | 4.81 ± 0.09 | 0.85 ± 0.09 | 4.81 ± 0.09 | 3.30 ± 0.62 |
| This compound (6) | 0 | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided |
Note: The table reproduces data as presented in the source. The entry for this compound against AChE is shown as "0", but this likely indicates that the data is truncated, and the full numerical value is found in the non-visible part of the source table [1]. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; CA: Carbonic Anhydrase.
The study employed standard in vitro protocols to generate the data above. Here is a summary of the key experimental workflows for the enzyme inhibition assays and computational analyses [1].
Key Experimental Details [1]:
This research is situated within the broader effort to discover multitarget therapeutic agents from natural products, particularly for complex conditions like neurodegenerative and metabolic disorders [1].
The missing IC₅₀ values for this compound are almost certainly contained within the full text of the research paper.
10.1002/ardp.202400909. The full text should contain the complete data table and likely includes detailed discussion on the activity and molecular interactions of all compounds, including this compound [1].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for various carnosic acid derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II). Lower values indicate greater potency [1].
| Compound | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |
|---|---|---|---|---|
| Rosmanol | 0.21 | 0.12 | 4.18 | 4.99 |
| Carnosol | 2.40 | 2.30 | 5.47 | 8.80 |
| Carnosic Acid | 3.10 | 5.98 | 3.77 | 4.20 |
| 12-Methoxy-carnosic Acid | 2.64 | 1.18 | 2.64 | 4.50 |
| 7-Methoxy-rosmanol | 4.81 | 0.85 | 4.81 | 3.30 |
| Isorosmanol | Data Not Provided | Data Not Provided | Data Not Provided | Data Not Provided |
| Acetazolamide (Control) | >100 | N/A | N/A | N/A |
The following workflow visualizes a standard method for determining inhibition constants, which aligns with the principles used in the cited study [1].
This assay measures the enzyme's catalytic activity by hydrating carbon dioxide (CO₂) and tracking the resulting pH change with a colorimetric indicator [1] [2].
The data indicates that rosmanol is a highly potent, multi-target inhibitor, showing strong activity against both cholinesterases and carbonic anhydrases [1]. Molecular docking and dynamics simulations suggest it forms stable interactions with the enzymes, explaining its potency [1].
The table below compiles the experimental bioactivity and computational binding data for rosmanol and other related compounds from the identified study. Please note that the Molecular Dynamics (MD) Simulation results are specifically for rosmanol [1].
| Compound Name | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | CA I IC₅₀ (nM) | Molecular Docking Score (kcal/mol) | MD Simulation RMSD (~Å) |
|---|---|---|---|---|---|
| Rosmanol | 0.73 | 0.75 | 0.21 | -11.757 (AChE), -11.465 (BChE) | 1.5 (AChE, BChE) |
| Carnosic Acid | 0.78 | 0.66 | 3.10 | Information Missing | Information Missing |
| Carnosol | 0.81 | 0.95 | 2.40 | Information Missing | Information Missing |
| 7-Methoxy-rosmanol | 4.81 | 4.81 | 4.81 | Information Missing | Information Missing |
| 12-Methoxy-carnosic Acid | 2.64 | 2.64 | 2.64 | Information Missing | Information Missing |
| Reference Drug | Tacrine | Tacrine | Acetazolamide | N/A | N/A |
Key:
The methodological details for the key experiments referenced above are as follows [1]:
The study that investigated rosmanol exemplifies a modern, computer-aided approach to evaluating natural products for drug discovery. The diagram below outlines this integrated workflow [1].
The search results indicate that specific MD simulation data for this compound is not publicly available in the same detail as for rosmanol. To advance your research, you may consider the following steps:
A 2025 study investigated several natural compounds, including Isorosmanol, for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The table below summarizes the available experimental data from this research [1].
| Compound Name | Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type | Reported MM/GBSA Binding Free Energy (kcal/mol) |
|---|---|---|---|---|---|
| Rosmanol | AChE | 0.73 | 0.23 | Competitive | -60.09 |
| BChE | 0.75 | 0.20 | Competitive | Not Specified | |
| CA I | 0.21 | 0.12 | Non-Competitive | -63.24 | |
| Carnosic Acid | AChE | 0.78 | 0.58 | Competitive | Not Specified |
| BChE | 0.66 | 0.49 | Competitive | Not Specified | |
| Carnosol | AChE | 0.81 | 1.30 | Competitive | Not Specified |
| BChE | 0.95 | 0.30 | Competitive | Not Specified | |
| This compound | AChE | Data incomplete in results table [1] |
As shown, while this compound was part of the study, its quantitative results for AChE were not fully reported in the available excerpt. The study identified Rosmanol as the most potent derivative, with detailed MM/GBSA binding free energies provided for its complexes with AChE and Carbonic Anhydrase I (CA I) [1].
The study employed a comprehensive computational workflow to obtain the binding free energy values. The following diagram illustrates the key steps in the MM/GBSA procedure used by the researchers [1].
The methodology can be broken down into the following steps, based on the descriptions found across the searched articles [1] [2] [3]:
The table below summarizes the available chemical and biological data for Isorosmanol and other prominent bioactive compounds found in rosemary (Rosmarinus officinalis L.) [1] [2] [3].
| Compound Name | Chemical Class | Molecular Formula / Molecular Weight | Key Reported Biological Activities (from in vitro or in vivo studies) |
|---|---|---|---|
| This compound | Phenolic diterpenoid (Abietane-type) [4] [5] | C20H26O5 [5] / 346.4 g/mol [5] |
Acetylcholinesterase (AChE) inhibition [4], inhibition of melanin biosynthesis in B16 melanoma cells [4] |
| Carnosic Acid | Phenolic diterpenoid [1] [3] [6] | Information missing from search results | Antioxidant, antibacterial, food preservative [3] [6] |
| Carnosol | Phenolic diterpenoid [1] [3] [6] | Information missing from search results | Antioxidant, anti-inflammatory, anticancer properties [3] |
| Rosmarinic Acid | Polyphenol (ester of caffeic acid) [1] [3] [7] | Information missing from search results | Antioxidant, AChE inhibition, anti-inflammatory [3] [7] |
| Rosmanol | Phenolic diterpenoid [8] [2] | Information missing from search results | Antioxidant, anti-inflammatory, anticancer mechanisms (preclinical) [8] |
| Betulinic Acid | Triterpenoid [1] [2] | Information missing from search results | Antiviral, antioxidative, antiproliferative properties [2] [6] |
| Ursolic Acid | Triterpenoid [2] [6] | Information missing from search results | Anticancer, chemopreventive properties [2] [6] |
| Oleanolic Acid | Triterpenoid [2] [6] | Information missing from search results | Antiviral, antioxidative, antiproliferative properties [2] [6] |
The methodologies below are commonly used for the identification, quantification, and activity testing of compounds like this compound in complex plant matrices.
This technique is central for separating and tentatively identifying phenolic compounds in rosemary extracts [1] [9].
This method is used to analyze the volatile fraction, which can include aroma compounds and some terpenes [1] [2].
The following diagram illustrates the typical workflow for the phytochemical profiling and bioactivity testing of a plant extract like rosemary.
The data indicates that this compound is a promising diterpenoid, particularly for its dual inhibitory action on acetylcholinesterase and melanin synthesis, suggesting potential for cognitive health and skin hyperpigmentation applications [4]. However, the available quantitative data is insufficient for a rigorous, direct comparison with the efficacy of its more well-studied analogs like carnosic acid and carnosol.
To fill this research gap, future studies should focus on: